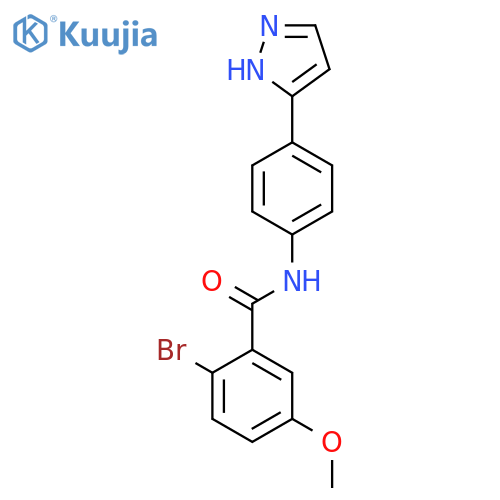Cas no 1197863-21-0 (2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide)
2-ブロモ-5-メトキシ-N-4-(1H-ピラゾール-3-イル)フェニルベンズアミドは、有機合成中間体として重要な化合物です。ブロモ基とメトキシ基を有するベンゼン環がピラゾール含有フェニルアミンとアミド結合を形成しており、医薬品や機能性材料の開発において有用な骨格を提供します。特に、ピラゾール部位の配位能と芳香環系の剛直性を併せ持つため、金属錯体の構築や分子認識素子の設計に適しています。高い純度と安定性を特徴とし、ハロゲン化アリールとしての反応性も保持しているため、パラジウムカップリング反応などによるさらなる修飾が可能です。

1197863-21-0 structure
商品名:2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide
2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide
- F5835-0187
- AKOS025069232
- N-(4-(1H-pyrazol-3-yl)phenyl)-2-bromo-5-methoxybenzamide
- Z372119770
- 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- 2-bromo-5-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
- 1197863-21-0
-
- インチ: 1S/C17H14BrN3O2/c1-23-13-6-7-15(18)14(10-13)17(22)20-12-4-2-11(3-5-12)16-8-9-19-21-16/h2-10H,1H3,(H,19,21)(H,20,22)
- InChIKey: AGMFZRXBDZFSSM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(NC1C=CC(=CC=1)C1=CC=NN1)=O)OC
計算された属性
- せいみつぶんしりょう: 371.02694g/mol
- どういたいしつりょう: 371.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5835-0187-15mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-40mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-3mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-20μmol |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-10μmol |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-100mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-20mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-2mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-5mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0187-2μmol |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 2μmol |
$57.0 | 2023-09-09 |
2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1197863-21-0 (2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
